N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide
Description
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide is a synthetic compound with a complex structure that integrates multiple functional groups. This compound is of interest due to its potential applications in various scientific fields including chemistry, biology, and medicine. The intricate structure suggests its involvement in several biochemical pathways and interactions.
Properties
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c1-21-6-2-3-12(21)15-19-14(23-20-15)8-17-16(22)10-4-5-11-13(7-10)24-9-18-11/h2-7,9H,8H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHUTJDGXIESQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide involves multiple steps. Typically, the synthetic route starts with the preparation of intermediate compounds:
Step 1: Preparation of 1-methyl-1H-pyrrole-2-carboxaldehyde
Reactant: : 1-methyl-1H-pyrrole
Reagent: : Oxidizing agent
Condition: : Room temperature
Intermediate: : 1-methyl-1H-pyrrole-2-carboxaldehyde
Step 2: Formation of 1,2,4-oxadiazole ring
Reactant: : 1-methyl-1H-pyrrole-2-carboxaldehyde
Reagent: : Hydroxylamine hydrochloride, acetic anhydride
Condition: : Reflux
Intermediate: : 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
Step 3: Benzo[d]thiazole-6-carboxylic acid methylation
Reactant: : Benzo[d]thiazole-6-carboxylic acid
Reagent: : Methylating agent (e.g., methyl iodide)
Condition: : Base (e.g., potassium carbonate)
Intermediate: : Methyl benzo[d]thiazole-6-carboxylate
Step 4: Coupling of intermediates
Reactant: : 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole, methyl benzo[d]thiazole-6-carboxylate
Reagent: : Coupling agent (e.g., DCC - dicyclohexylcarbodiimide)
Product: : N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide
Industrial Production Methods
Scaling up to industrial production requires optimizing reaction conditions, maximizing yield, and ensuring product purity. Common techniques include:
Continuous flow synthesis for efficiency and control
Use of solid-phase synthesis to simplify purification processes
Implementation of catalytic processes to enhance reaction rates and yields
Chemical Reactions Analysis
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide can participate in several types of chemical reactions:
Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: : Catalytic hydrogenation or reducing agents such as sodium borohydride
Substitution: : Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, acidic conditions
Reduction: : Sodium borohydride, ethanol
Substitution: : Electrophiles or nucleophiles depending on the group targeted for substitution
Major Products: : Vary based on specific reaction conditions and reactants involved.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules, particularly those with potential pharmaceutical applications.
Biology
Biologically, it may act as a probe for studying various biochemical pathways due to its unique structure, influencing protein interactions and cellular processes.
Medicine
Medicinally, its potential therapeutic effects are explored in drug development, targeting conditions such as cancer, inflammatory diseases, and neurological disorders.
Industry
Industrially, it can be used in the development of new materials, such as polymers and specialty chemicals, due to its versatile functional groups.
Mechanism of Action
The compound interacts with various molecular targets, potentially binding to specific receptors or enzymes, thereby modulating their activity. This interaction can alter cellular signaling pathways, leading to desired biological effects. The exact mechanisms depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-((3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-thiadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide
Uniqueness
The presence of the 1,2,4-oxadiazole ring fused with the pyrrole and benzo[d]thiazole moieties gives this compound a distinct set of chemical and biological properties, setting it apart from other structurally similar compounds. These differences can significantly influence its reactivity, stability, and biological activity, offering unique advantages in various applications.
Hopefully, this covers everything about N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide
Biological Activity
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that combines unique structural features of pyrrole, oxadiazole, and benzothiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 358.43 g/mol. The structure comprises a benzo[d]thiazole core linked to an oxadiazole group through a methylene bridge, which is further substituted with a pyrrole derivative.
Biological Activity Overview
Research indicates that compounds containing thiazole and oxadiazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Many derivatives have shown promising results against various bacterial strains.
- Anticancer Properties : Certain compounds display significant cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : Some derivatives act as inhibitors for key enzymes involved in disease processes.
Antimicrobial Activity
Several studies have reported the antibacterial properties of thiazole and oxadiazole derivatives. For instance, compounds similar to N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide have been tested against Escherichia coli and Staphylococcus aureus. The results indicate that these compounds can inhibit bacterial growth effectively.
| Compound | Target Bacteria | IC50 (nM) |
|---|---|---|
| 9d | E. coli | 33 |
| 10a | S. aureus | 45 |
Anticancer Activity
The anticancer potential of this compound is supported by its structural analogs that have been tested for cytotoxicity against various cancer cell lines. For example, studies have shown that certain benzothiazole derivatives can induce apoptosis in cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 13 | A431 | <0.5 |
| 14 | Jurkat | 0.75 |
The mechanism by which N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide exerts its biological effects likely involves interaction with specific molecular targets. This may include binding to enzymes or receptors involved in cellular signaling pathways, thereby modulating their activity.
Case Studies
-
Study on Antibacterial Activity :
A recent study evaluated the antibacterial efficacy of various thiazole derivatives against resistant strains of bacteria. The results indicated that the presence of the oxadiazole moiety significantly enhanced the antibacterial activity compared to compounds lacking this feature. -
Anticancer Screening :
In vitro studies conducted at the National Cancer Institute assessed the anticancer properties of related compounds at a concentration of 10 µM. The findings suggested that several derivatives exhibited potent activity against multiple cancer cell lines, highlighting the therapeutic potential of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
